molecular formula C15H19NS2 B12885798 5-(Hexylsulfanyl)quinoline-8-thiol CAS No. 60465-68-1

5-(Hexylsulfanyl)quinoline-8-thiol

Cat. No.: B12885798
CAS No.: 60465-68-1
M. Wt: 277.5 g/mol
InChI Key: CWOVYRXPRBKCKT-UHFFFAOYSA-N
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Description

5-(Hexylthio)quinoline-8-thiol is a quinoline derivative with a hexylthio group attached at the 5-position and a thiol group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hexylthio)quinoline-8-thiol typically involves the introduction of the hexylthio group and the thiol group onto the quinoline ring. One common method is the nucleophilic substitution reaction where a quinoline derivative is reacted with a hexylthiol compound under basic conditions. The reaction can be carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the substitution .

Industrial Production Methods

Industrial production of 5-(Hexylthio)quinoline-8-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches such as solvent-free reactions and the use of recyclable catalysts can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(Hexylthio)quinoline-8-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Hexylthio)quinoline-8-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Hexylthio)quinoline-8-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The quinoline ring can also interact with nucleic acids and other biomolecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Hexylthio)quinoline-8-thiol is unique due to the presence of both the hexylthio and thiol groups, which confer distinct chemical reactivity and biological activity. The longer hexyl chain can enhance the compound’s lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .

Properties

CAS No.

60465-68-1

Molecular Formula

C15H19NS2

Molecular Weight

277.5 g/mol

IUPAC Name

5-hexylsulfanylquinoline-8-thiol

InChI

InChI=1S/C15H19NS2/c1-2-3-4-5-11-18-14-9-8-13(17)15-12(14)7-6-10-16-15/h6-10,17H,2-5,11H2,1H3

InChI Key

CWOVYRXPRBKCKT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=C2C=CC=NC2=C(C=C1)S

Origin of Product

United States

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